The synthesis of HIV-1 TAT 48-60 typically employs solid-phase peptide synthesis techniques, particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves several steps:
Technical details regarding the incorporation of isotopically labeled amino acids for structural studies have also been documented, allowing for advanced characterization techniques such as nuclear magnetic resonance spectroscopy .
The molecular structure of HIV-1 TAT 48-60 reveals a highly dynamic conformation when embedded in lipid membranes. Solid-state nuclear magnetic resonance studies indicate that this peptide exhibits characteristics of a random coil in lipid bilayers, with specific interactions at the membrane-water interface. Notably, it forms salt bridges between arginine residues and phosphate groups on lipids, facilitating membrane insertion .
HIV-1 TAT 48-60 participates in several chemical interactions that are critical for its function as a cell-penetrating peptide:
The mechanism by which HIV-1 TAT 48-60 facilitates cellular uptake involves several key processes:
Experimental data demonstrate that modifications to the peptide's structure can significantly affect its uptake efficiency and mechanism of action, underscoring the importance of specific amino acid sequences in mediating these processes .
HIV-1 TAT 48-60 has significant scientific uses across various fields:
The human immunodeficiency virus type 1 (HIV-1) trans-activator of transcription (Tat) protein emerged as a critical focus in AIDS research during the mid-1980s. This 86–101 amino acid nuclear protein (molecular weight: 14–16 kDa) is encoded by two exons, with its first exon (residues 1–72) housing the core functional domains [3] [5]. Early virological studies identified Tat as a master regulator of viral replication, essential for productive transcription from the HIV-1 long terminal repeat (LTR) promoter. Tat achieves this by binding the trans-activation response element (TAR) RNA stem-loop structure and recruiting cellular transcription complexes like P-TEFb (cyclin T1/CDK9), enabling RNA polymerase II elongation [3] [5]. The discovery that extracellular Tat could be absorbed by uninfected cells—inducing apoptosis in bystander T-cells—highlighted its dual role as both a viral transactivator and a pathogenic effector in AIDS progression [5].
Table 1: Functional Domains of HIV-1 Tat Protein
Domain | Residues | Key Structural Features | Primary Functions |
---|---|---|---|
N-terminal acidic | 1–21 | Tryptophan-rich, α-helix | Transcriptional activation tolerance |
Cysteine-rich | 21–37 | 7 conserved cysteines (disulfide bridges) | Zinc binding, structural stability |
Hydrophobic core | 38–48 | 43LGISYG48 motif | Minimal transactivation element |
Basic domain | 48–57 | 49RKKRRQRRR57 (arginine-rich motif) | TAR binding, nuclear localization, uptake |
Glutamine-rich | 58–72 | Variable region | Genetic variability, functional modulation |
C-terminal (exon 2) | 73–101 | RGD, ESKKKVE motifs | Integrin binding, in vivo replication optimization |
The minimal functional region for cellular uptake was mapped to residues 48–57 (basic domain) through deletion mutagenesis. However, empirical studies revealed that extending this to residues 48–60 (sequence: GRKKRRQRRRPPQ) significantly enhanced intracellular delivery efficiency without disrupting membrane integrity [2] [4] [8]. This 13-amino-acid peptide (molecular weight: 1719.01 g/mol; molecular formula: C₇₀H₁₃₁N₃₅O₁₆) retained the critical arginine/lysine cluster while adding proline and glutamine residues for structural stability [8] [9]. The biochemical characterization of this fragment—later termed HIV-1 TAT (48–60)—established it as the smallest Tat-derived sequence with optimal cell-penetrating activity, providing a template for synthetic peptide vectors [4] [9].
The pivotal 1997 study by Vives et al. demonstrated that a truncated Tat peptide (residues 48–60) could rapidly translocate across plasma membranes and accumulate in the nucleus, mirroring the uptake of full-length Tat protein [4] [8]. This discovery positioned HIV-1 TAT (48–60) as a paradigmatic cell-penetrating peptide (CPP), defined by its ability to ferry heterologous cargoes (e.g., proteins, nucleic acids, nanoparticles) into cells via energy-dependent mechanisms [4]. Key properties underpinning its function include:
Table 2: Key Specifications of HIV-1 TAT (48–60)
Property | Specification | Research Significance |
---|---|---|
Amino Acid Sequence | H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-OH | Core CPP scaffold for cargo fusion |
Molecular Formula | C₇₀H₁₃₁N₃₅O₁₆ | Determinant of solubility and stability |
Molecular Weight | 1719.01 g/mol | Critical for pharmacokinetic modeling |
CAS Number | 220408-24-2 | Standardized compound identification |
Purity Standards | >95% (HPLC) | Ensures experimental reproducibility |
The peptide’s mechanism diverges from classical receptor-mediated endocytosis. As shown by confocal microscopy, fluorescently labeled TAT (48–60) co-localizes with Rab14-positive endosomes (associated with recycling pathways) but not early Rab5 endosomes, suggesting a unique entry route [6]. Heparin competition assays further confirm that heparan sulfate proteoglycans (HSPGs) serve as primary docking sites, with internalization inhibited >80% by soluble heparin [4] [18]. This mechanistic understanding has enabled rational engineering of TAT (48–60)-cargo fusions, such as:
Contemporary research leverages HIV-1 TAT (48–60) as a benchmark CPP for elucidating fundamental translocation principles while driving innovations in targeted molecular delivery systems [4] [6] [10].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2